![molecular formula C12H22N2O2 B2357076 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one CAS No. 1179661-20-1](/img/structure/B2357076.png)
1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one is a chemical compound that features a piperazine ring substituted with a hydroxycyclohexyl group and an ethanone moiety
Mechanism of Action
Target of Action
The primary target of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When PARP is inhibited, the repair of single-strand DNA breaks is prevented, leading to the formation of double-strand breaks. These double-strand breaks can lead to cell death, particularly in cells that are deficient in certain DNA repair proteins .
Pharmacokinetics
Similar compounds have been found to be stable in human liver microsomes, suggesting good metabolic stability .
Result of Action
The result of the compound’s action is a decrease in cell viability, particularly in human breast cancer cells . The compound has been found to exhibit moderate to significant efficacy against these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 2-hydroxycyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 1-[4-(2-Oxocyclohexyl)piperazin-1-yl]ethan-1-one.
Reduction: Formation of 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(Piperazin-1-yl)ethan-1-one
- 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one
Comparison: 1-[4-(2-Hydroxycyclohexyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties. Compared to 1-(Piperazin-1-yl)ethan-1-one, the hydroxycyclohexyl substitution enhances its solubility and potential biological activity. Similarly, 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one lacks the cyclohexyl ring, making it less sterically hindered and potentially less selective in its interactions.
Properties
IUPAC Name |
1-[4-(2-hydroxycyclohexyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12(11)16/h11-12,16H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAAZTZBILWXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
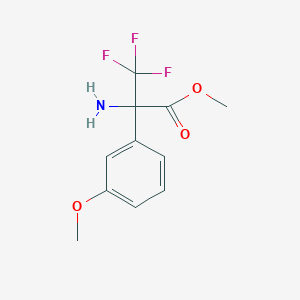
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)
![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)
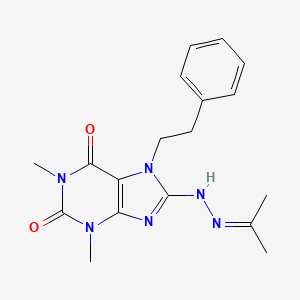
![5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2357001.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)
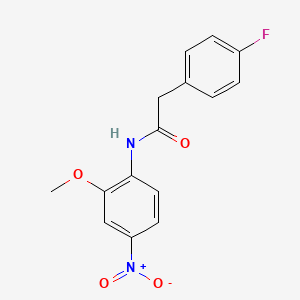
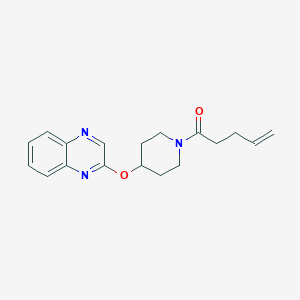

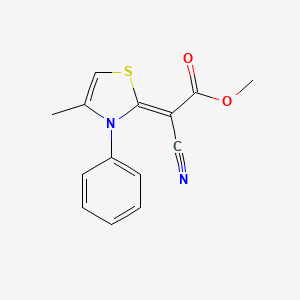

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
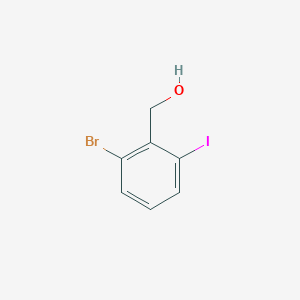
![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
